molecular formula C19H23N3O4S B5272355 [(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate

[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate

Cat. No.: B5272355
M. Wt: 389.5 g/mol
InChI Key: DIGMSJVUFSRKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and sulfonylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate stands out due to its unique combination of amino and sulfonylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-10-12-17(13-11-15)27(24,25)22(2)14-6-9-18(23)26-21-19(20)16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGMSJVUFSRKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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